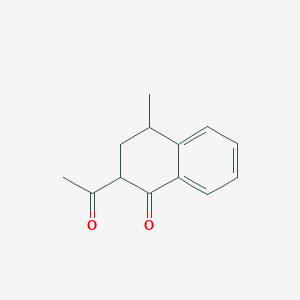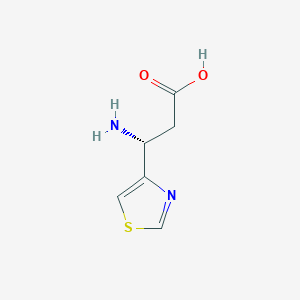![molecular formula C9H9NO4 B13069947 Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate CAS No. 76470-36-5](/img/structure/B13069947.png)
Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused dioxole and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This one-pot three-component reaction is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
化学反応の分析
Types of Reactions: Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticonvulsant properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA_A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for treating epilepsy.
類似化合物との比較
- Methyl pyrazolo[4,3-b]pyridine-6-carboxylate
- Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Comparison: Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate is unique due to its fused dioxole and pyridine ring system, which imparts distinct chemical and biological properties.
特性
CAS番号 |
76470-36-5 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC名 |
ethyl [1,3]dioxolo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-2-12-9(11)6-3-7-8(10-4-6)14-5-13-7/h3-4H,2,5H2,1H3 |
InChIキー |
MEIAUNOLSUMBNB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
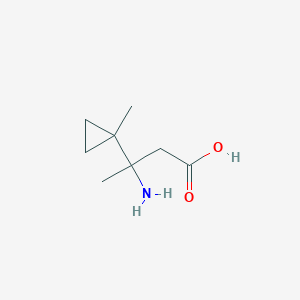
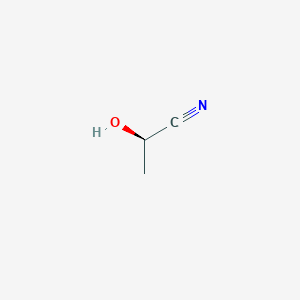
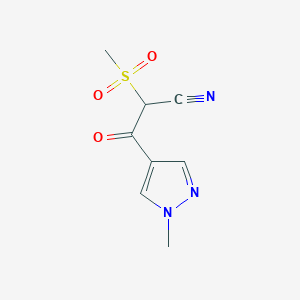
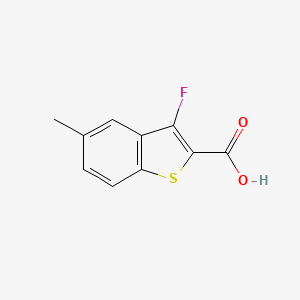
![4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)
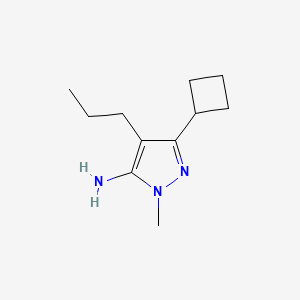
![2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13069902.png)
![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)
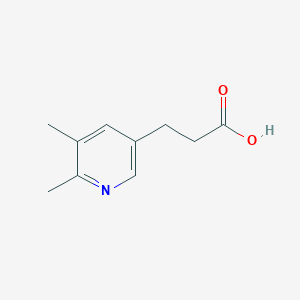
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)
